Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate

Catalog No.
S3407748
CAS No.
255706-13-9
M.F
C14H21N3O2
M. Wt
263.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamat...

CAS Number

255706-13-9

Product Name

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate

IUPAC Name

hexyl N-[amino-(4-aminophenyl)methylidene]carbamate

Molecular Formula

C14H21N3O2

Molecular Weight

263.34

InChI

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)

InChI Key

QNEVYUOYQNDIEJ-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N

Synthesis and Use as an Intermediate:

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate, also known as Hexyl (amino(4-aminophenyl)methylene)carbamate (HAAMC), is primarily used as a chemical intermediate in the synthesis of the drug Dabigatran Etexilate Mesylate (DEM) []. DEM is an oral anticoagulant medication used to prevent blood clots and strokes in patients with atrial fibrillation []. HAAMC serves as a precursor molecule, undergoing further chemical transformations to yield the final drug [].

Research on Alternative Synthesis Methods:

Several research studies have explored alternative methods for synthesizing HAAMC, aiming to improve efficiency, cost-effectiveness, and environmental sustainability [, ]. These studies investigate different reaction conditions, catalysts, and starting materials to optimize the production process [, ]. The development of efficient and environmentally friendly synthesis methods is crucial for the large-scale production of DEM and ensuring its accessibility for patients.

Research on Impurity Formation and Control:

HAAMC can also be an impurity in the final DEM product []. Research efforts are directed towards understanding and controlling the formation of this impurity during the synthesis process []. This helps to ensure the purity and safety of the final drug product.

XLogP3

3.5

Dates

Modify: 2024-04-14

Explore Compound Types